molecular formula C12H10N4 B052249 2,7-Diaminophenazine CAS No. 120209-97-4

2,7-Diaminophenazine

Cat. No.: B052249
CAS No.: 120209-97-4
M. Wt: 210.23 g/mol
InChI Key: ZNXLTODDKYXLAD-UHFFFAOYSA-N
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Description

2,7-Diaminophenazine is an organic compound with the molecular formula C12H10N4. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . This compound is characterized by the presence of two amino groups attached to the phenazine ring at positions 2 and 7, which significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Diaminophenazine can be synthesized through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. For instance, the reaction of 1,2-diaminobenzene with an oxidizing agent such as ferric chloride in an acidic medium can yield this compound . Another method includes the condensation of 1,2-diaminobenzenes with appropriate carbon units under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Properties

IUPAC Name

phenazine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXLTODDKYXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152737
Record name 2,7-Diaminophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120209-97-4
Record name 2,7-Diaminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120209-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diaminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diaminophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-PHENAZINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2,7-Diaminophenazine in catalysis?

A1: Research has shown that this compound can be utilized as a catalytic component. For instance, when supported on nanocellulose (forming DAP@CNC), it exhibits catalytic activity in the synthesis of isoxazolo[4,3-e]indazole derivatives []. This reaction involves the nucleophilic substitution of a hydrogen atom in 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile derivatives under basic conditions. The DAP@CNC catalyst demonstrates advantageous features such as simple preparation, facile separation, reusability, and promoting high yields within short reaction times, highlighting its potential in organic synthesis [].

Q2: How is this compound synthesized enzymatically?

A2: this compound can be synthesized enzymatically through the oxidation of m-phenylenediamine (MPD) using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H2O2) []. This reaction has been studied using various analytical techniques including electrochemical analysis, HPLC, UV-Vis, IR, and NMR spectroscopy. Optimal reaction conditions involve specific concentrations of MPD, H2O2, and HRP in a suitable buffer solution. The enzymatic product, this compound, exhibits characteristic redox behavior and has been proposed as a component in voltammetric enzyme-linked immunoassays [].

Q3: Can this compound be generated through protein engineering?

A3: Yes, research suggests that this compound can be produced through the rational design of artificial enzymes []. By introducing specific mutations into myoglobin (Mb), researchers successfully engineered a heme enzyme capable of catalyzing the formation of this compound. This engineered Mb variant exhibited phenoxazinone synthase-like activity, converting this compound into its oxidative coupling product, which functions as a pH indicator []. This demonstrates the potential of protein engineering for the biosynthesis of valuable compounds like this compound and its derivatives.

Q4: Are there any safety concerns associated with this compound?

A4: While this Q&A primarily focuses on the scientific research aspects, it's important to acknowledge potential safety concerns. Studies have explored the mutagenicity of this compound, particularly in the context of commercial hair dyes where it has been detected []. Additionally, research has investigated its potential to induce micronuclei in mouse peripheral blood reticulocytes, a sign of genetic damage []. These findings underscore the need for further research to fully understand the safety profile of this compound and its potential risks.

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